molecular formula C19H23NO3 B14006419 (4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 6319-99-9

(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one

Katalognummer: B14006419
CAS-Nummer: 6319-99-9
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: VQJGIOJWWHAHJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes an ethoxy group, a hydroxy group, and a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one include:

  • 2-hydroxy-2-methylpropiophenone
  • 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

What sets 2-ethoxy-4-[[(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)amino]methylidene]cyclohexa-2,5-dien-1-one apart from similar compounds is its unique combination of functional groups and its specific chemical structure

Eigenschaften

CAS-Nummer

6319-99-9

Molekularformel

C19H23NO3

Molekulargewicht

313.4 g/mol

IUPAC-Name

4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C19H23NO3/c1-5-23-19-9-14(6-7-17(19)21)11-20-16-10-15(12(2)3)18(22)8-13(16)4/h6-12,21-22H,5H2,1-4H3

InChI-Schlüssel

VQJGIOJWWHAHJV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC(=C(C=C2C)O)C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.